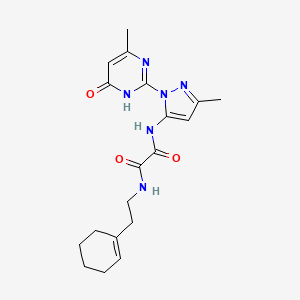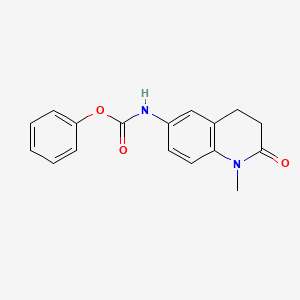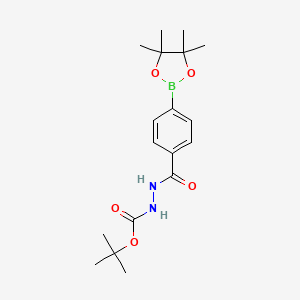![molecular formula C20H22N2O3S B2668298 7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide CAS No. 1706057-39-7](/img/structure/B2668298.png)
7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazepane ring, a benzyl group, and a benzo[d][1,3]dioxol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting with the construction of the thiazepane ring. This can be achieved through cyclization reactions involving amino acids or thiazolidine derivatives. The benzo[d][1,3]dioxol moiety is often introduced using electrophilic aromatic substitution reactions, while the benzyl group can be attached via nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which 7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
7-(benzo[d][1,3]dioxol-5-yl)-N-ethyl-1,4-thiazepane-4-carboxamide
7-(benzo[d][1,3]dioxol-5-yl)-N-methyl-1,4-thiazepane-4-carboxamide
7-(benzo[d][1,3]dioxol-5-yl)-N-phenyl-1,4-thiazepane-4-carboxamide
Uniqueness: 7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide stands out due to its specific structural features, which can influence its reactivity and biological activity. The presence of the benzyl group, in particular, can enhance its binding affinity to certain targets compared to its analogs.
Propiedades
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20(21-13-15-4-2-1-3-5-15)22-9-8-19(26-11-10-22)16-6-7-17-18(12-16)25-14-24-17/h1-7,12,19H,8-11,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZZKXUWTUHQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine](/img/structure/B2668220.png)


![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2668225.png)


![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride](/img/structure/B2668231.png)
![1-Cyanospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2668232.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide](/img/structure/B2668233.png)

![2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrazine](/img/structure/B2668236.png)

